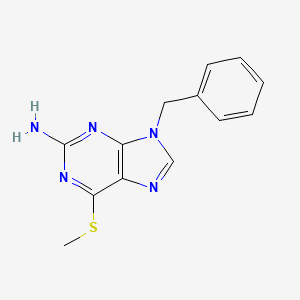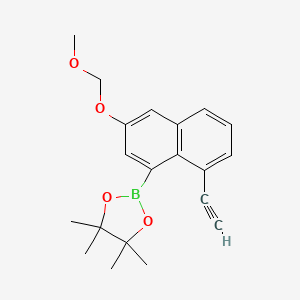
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of acid-mediated cyclization to form the pyrrole ring . Another method involves the oxidative cyclization of β-enaminones, which is a well-studied approach for synthesizing pyrrolin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of batch reactors and continuous flow systems to optimize yield and purity.
化学反应分析
Types of Reactions
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
科学研究应用
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various bioactive compounds and pharmaceuticals.
作用机制
The mechanism of action of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1-(Arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
Uniqueness
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H15NO4 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
methyl 3-hydroxy-2-(2-methylpropyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-5(2)4-6-8(12)7(9(13)11-6)10(14)15-3/h5-6,12H,4H2,1-3H3,(H,11,13) |
InChI 键 |
LYCVHPFIPLWLQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C(=C(C(=O)N1)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
